

Application of BAY1217389 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: BAY1217389

Cat. No.: B605921

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Application Note AP-HTS-001

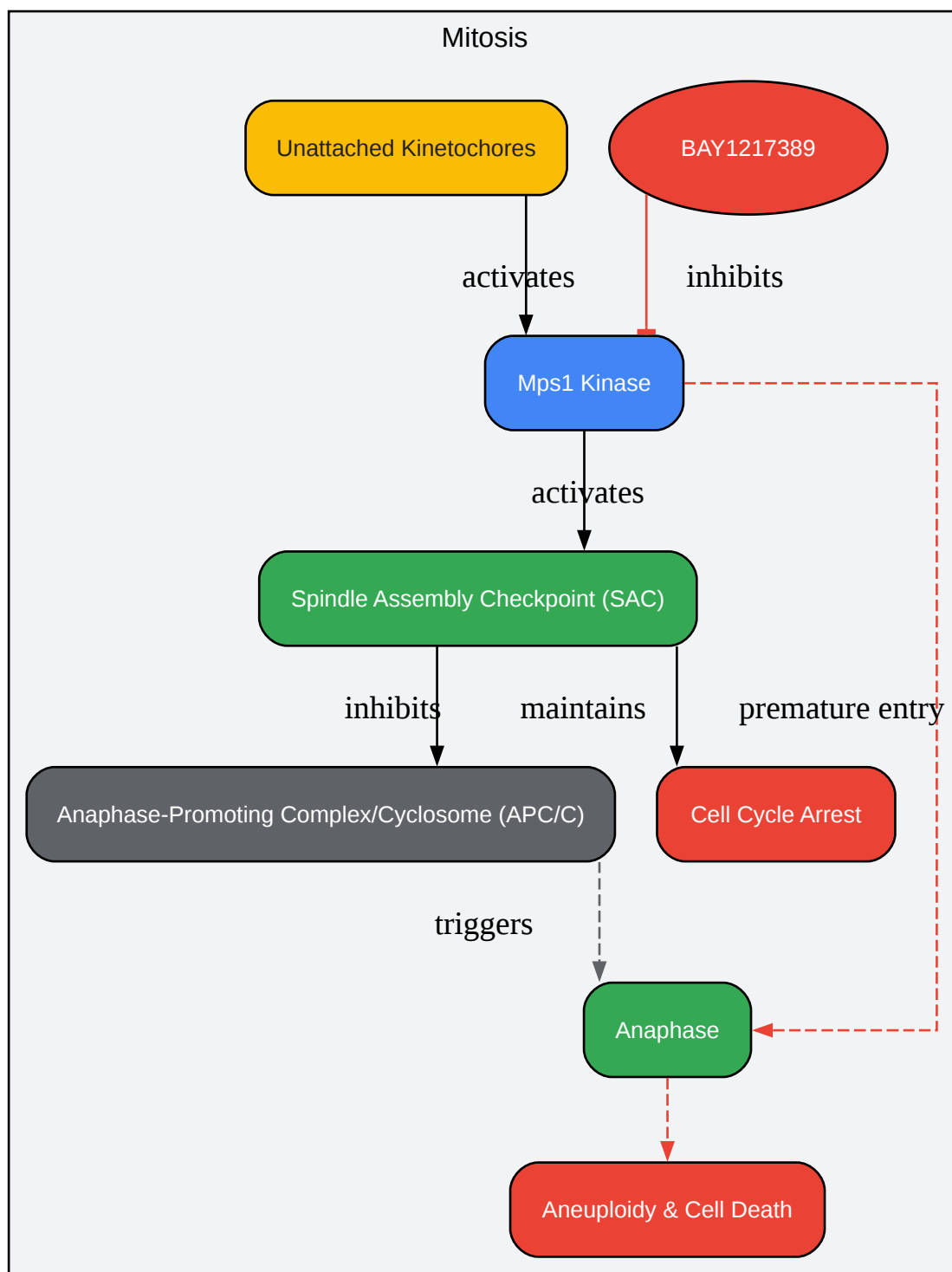
Introduction

BAY1217389 is a highly potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1, also known as TTK).[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2] In numerous cancer types, Mps1 is overexpressed, making it an attractive therapeutic target.[2] Inhibition of Mps1 by **BAY1217389** leads to the inactivation of the SAC, resulting in accelerated mitosis, chromosomal misalignment, and ultimately, cell death through mitotic catastrophe.[1][2] These characteristics make **BAY1217389** an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel Mps1 inhibitors.

This document provides detailed protocols for the use of **BAY1217389** as a reference compound in both biochemical and cell-based high-throughput screening assays.

Mechanism of Action

BAY1217389 selectively binds to the ATP-binding site of Mps1 kinase, inhibiting its catalytic activity.[3] This prevents the phosphorylation of downstream SAC proteins, leading to a failure to halt the cell cycle in the presence of unattached kinetochores. The consequence is premature entry into anaphase, severe chromosomal segregation errors, and subsequent apoptosis or aneuploidy-induced cell death.



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Figure 1: Simplified signaling pathway of Mps1 in the Spindle Assembly Checkpoint and the inhibitory effect of **BAY1217389**.

Application in High-Throughput Screening

In HTS campaigns, **BAY1217389** serves as an essential positive control for Mps1 inhibition. Its high potency and selectivity ensure a robust and reliable benchmark for comparing the activity of test compounds. Key applications include:

- Assay Validation: Establishing the dynamic range and sensitivity of the HTS assay.
- Quality Control: Monitoring the day-to-day performance and reproducibility of the screen.
- Hit Confirmation: Comparing the potency of primary hits to a known Mps1 inhibitor.
- Mechanism of Action Studies: Differentiating between ATP-competitive and non-ATP-competitive inhibitors.

Quantitative Data Summary

The inhibitory activity of **BAY1217389** has been characterized in various assays. The following tables summarize the key quantitative data.

Biochemical Assay Data

Target

Assay Type

Substrate

ATP Concentration

IC₅₀

Reference

Mps1 (recombinant human)

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Biotinylated peptide

10 μ M

<10 nM

[\[3\]](#)

Mps1

Cell-free assay

Not specified

Not specified

0.63 \pm 0.27 nM[\[1\]](#)

Cell-Based Assay Data

Cell Line

Assay Type

Endpoint

IC₅₀

Reference

Various tumor cell lines

Proliferation Assay

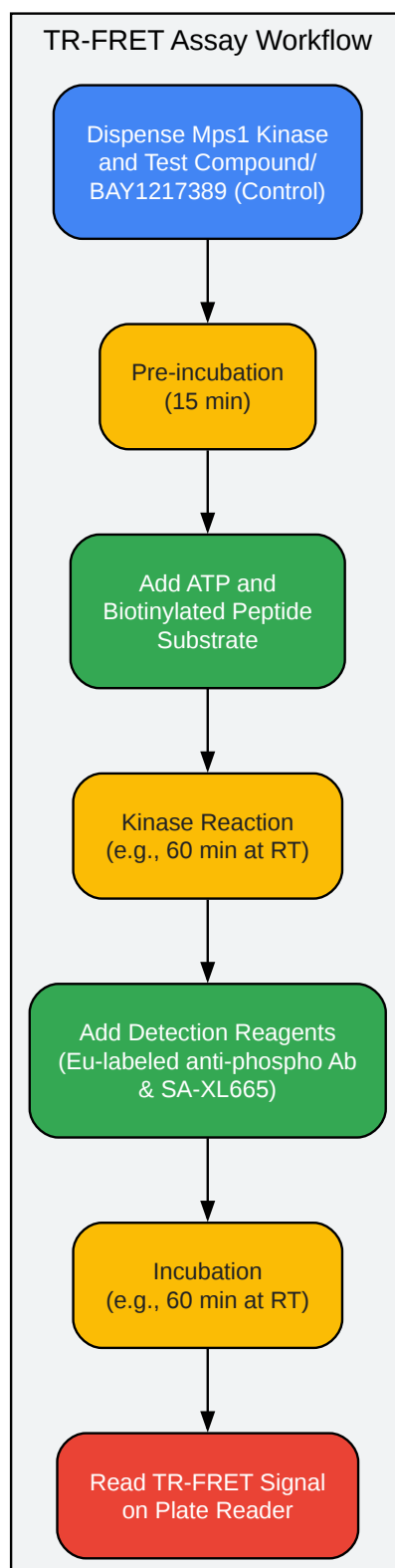
Cell Viability (Crystal Violet Staining)

Median IC₅₀ of 6.7 nM (range 3 to >300 nM)[\[1\]](#)

Experimental Protocols

Protocol 1: Biochemical HTS Assay for Mps1 Kinase Inhibition (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of Mps1 kinase activity.



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Figure 2: Experimental workflow for the Mps1 TR-FRET biochemical assay.

Materials and Reagents:

- Recombinant human Mps1 kinase
- Biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH₂)[3]
- ATP
- Kinase assay buffer
- Europium (Eu)-labeled anti-phosphopeptide antibody
- Streptavidin-XL665 (SA-XL665)
- **BAY1217389** (for positive control)
- DMSO (for compound dilution)
- 384-well low-volume assay plates
- TR-FRET compatible plate reader

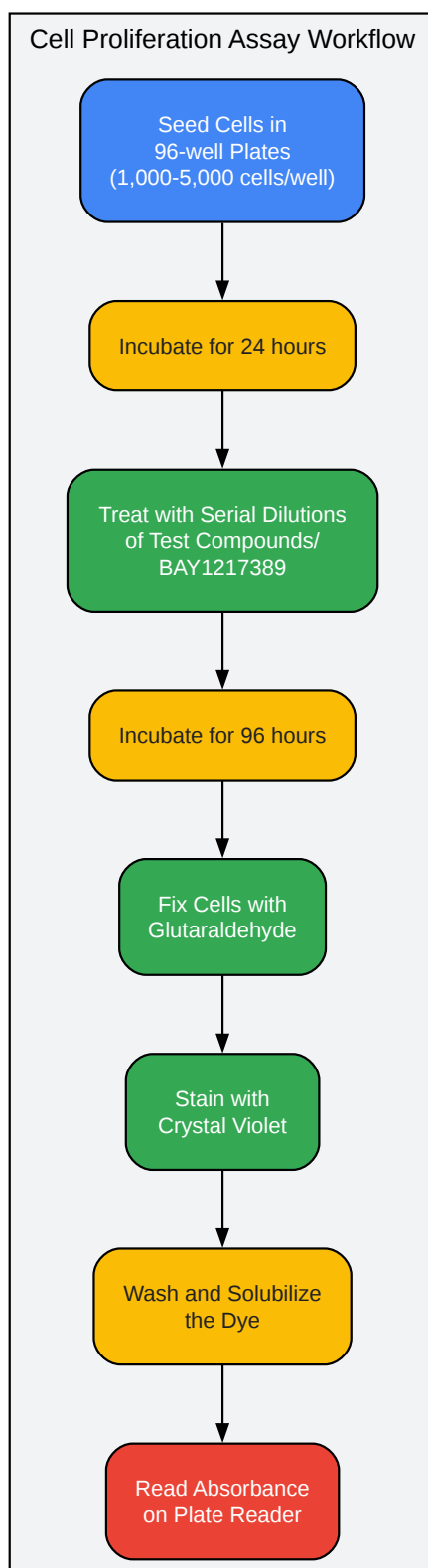
Procedure:

- **Compound Preparation:** Prepare a serial dilution of **BAY1217389** (e.g., from 1 μ M to 0.01 nM) in DMSO. Prepare test compounds similarly.
- **Reagent Preparation:** Prepare working solutions of Mps1 kinase, ATP, and biotinylated peptide substrate in kinase assay buffer.
- **Assay Plate Preparation:** Dispense a small volume (e.g., 2 μ L) of test compounds, **BAY1217389** dilutions, or DMSO (negative control) into the wells of a 384-well plate.
- **Enzyme Addition:** Add Mps1 kinase solution to all wells and pre-incubate for 15 minutes at room temperature.[3]
- **Reaction Initiation:** Start the kinase reaction by adding a mixture of ATP (final concentration e.g., 10 μ M) and biotinylated peptide substrate to all wells.[3]

- Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
- Reaction Termination and Detection: Stop the reaction and initiate detection by adding a mixture of Eu-labeled anti-phosphopeptide antibody and SA-XL665.
- Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
- Data Analysis: Calculate the ratio of emission at 665 nm to 620 nm. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data using a 4-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based HTS Assay for Mps1 Inhibition (Cell Proliferation)

This protocol describes a cell proliferation assay using crystal violet staining to measure the anti-proliferative effects of Mps1 inhibitors.



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